塩酸ゾルニカン (+)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

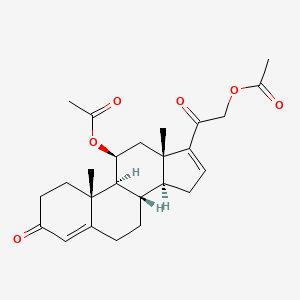

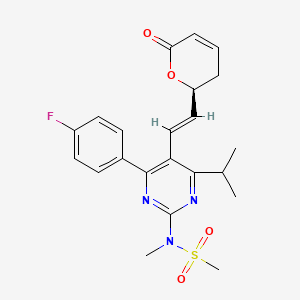

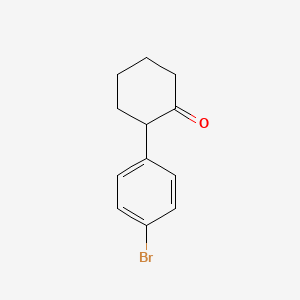

Zolunicant hydrochloride, also known as MM-110 or 18-MC, is an investigational drug . It is an α3β4 nicotinic cholinergic receptor antagonist and a non-hallucinogenic proprietary congener of ibogaine .

Molecular Structure Analysis

Zolunicant has a molecular formula of C22H28N2O3 . It has a racemic stereochemistry and a molecular weight of 368.4693 . The InChIKey is DTJQBBHYRQYDEG-SVBQBFEESA-N .科学的研究の応用

入手可能な情報に基づいて、「塩酸ゾルニカン (+)-」としても知られる「JU8HJ46LXD」の科学研究における用途に焦点を当てた包括的な分析を以下に示します。

オピオイド離脱治療

塩酸ゾルニカンは、オピオイド離脱治療における潜在的な用途について、第1相臨床試験で評価されています。 この試験では、健康なボランティアにおける化合物の安全性、忍容性、薬物動態、および神経認知活動への影響を評価しました .

神経認知活動への影響

同じ第1相試験では、塩酸ゾルニカンの神経認知活動への影響も調べられており、さまざまな神経学的状態や認知障害に影響を与える可能性があります .

イボガインの誘導体

イボガインの誘導体として、塩酸ゾルニカンは、さまざまな物質依存の治療における可能性が研究されている親化合物であるイボガインのいくつかの特性を引き継いでいる可能性があります .

作用機序

The mechanism of action of Zolunicant hydrochloride, (+)- involves its interaction with various receptors in the nervous system. Specifically, this compound has been found to bind to the alpha-2 adrenergic receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, Zolunicant hydrochloride, (+)- can modulate the release of neurotransmitters such as dopamine and norepinephrine.

Biochemical and Physiological Effects:

Zolunicant hydrochloride, (+)- has been found to have several biochemical and physiological effects. In addition to its effect on neurotransmitter release, this compound has been found to have an effect on blood pressure and heart rate. It has also been found to have an effect on the activity of certain enzymes in the body, including tyrosine hydroxylase and monoamine oxidase.

実験室実験の利点と制限

Zolunicant hydrochloride, (+)- has several advantages and limitations for use in lab experiments. One advantage is its ability to modulate neurotransmitter release, which makes it a useful tool for studying the nervous system. However, one limitation is its potential for off-target effects, as it may interact with other receptors in addition to the alpha-2 adrenergic receptor.

将来の方向性

There are several future directions for research on Zolunicant hydrochloride, (+)-. One direction is to further study its mechanism of action and its interaction with other receptors in the nervous system. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurological and cardiovascular disorders. Additionally, further research could be conducted on the synthesis of this compound, with the goal of developing more efficient and cost-effective methods of production.

合成法

The synthesis of Zolunicant hydrochloride, (+)- involves several steps, including the reaction of an intermediate compound with hydrochloric acid. The intermediate compound is typically prepared through a multi-step synthesis process, which involves the use of various reagents and catalysts. The final product is obtained through crystallization and purification techniques.

特性

IUPAC Name |

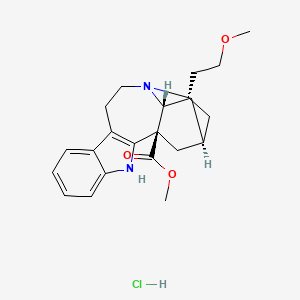

methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBFKKVQGICEBT-RUSJTEGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266686-75-3 |

Source

|

| Record name | Zolunicant hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLUNICANT HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU8HJ46LXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。